molecular formula C19H22N2O B5225874 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 6075-80-5

5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5225874
CAS RN: 6075-80-5
M. Wt: 294.4 g/mol
InChI Key: LEVBDJAAMGVVRG-UHFFFAOYSA-N
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Description

5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as AAPT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood. However, it has been suggested that 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its anti-inflammatory and anti-tumor effects by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to inhibit viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and yields a high purity product. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to using 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in lab experiments. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has poor solubility in water, which can make it difficult to work with. Additionally, the mechanism of action of 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is not fully understood, which can make it challenging to design experiments.

Future Directions

There are several future directions for the study of 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. One potential direction is the development of novel drugs for the treatment of cancer, viral infections, and inflammatory diseases. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has shown promising results in preclinical studies and may be a viable candidate for further development. Another potential direction is the investigation of the mechanism of action of 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Understanding how 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its anti-inflammatory, anti-tumor, and anti-viral effects may lead to the development of more effective drugs. Finally, the development of new synthesis methods for 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one may improve its solubility and make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves the reaction between 1-adamantylamine and chalcone in the presence of acetic acid. The reaction yields 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one as a white crystalline solid, which can be purified using recrystallization. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. 5-(1-adamantyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has been used in the development of novel drugs for the treatment of cancer, viral infections, and inflammatory diseases.

properties

IUPAC Name

5-(1-adamantyl)-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c22-18-9-17(20-21(18)16-4-2-1-3-5-16)19-10-13-6-14(11-19)8-15(7-13)12-19/h1-5,13-15H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVBDJAAMGVVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN(C(=O)C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387249
Record name 5-(1-adamantyl)-2-phenyl-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6075-80-5
Record name 5-(1-adamantyl)-2-phenyl-4H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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